molecular formula C18H19NO3 B14215474 (2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one CAS No. 800407-88-9

(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one

Katalognummer: B14215474
CAS-Nummer: 800407-88-9
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: IIBSPZWJLYZHQR-IRXDYDNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one is a complex organic compound that belongs to the class of morpholinones This compound is characterized by a morpholine ring substituted with a benzyl group and a hydroxy(phenyl)methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Addition of the Hydroxy(phenyl)methyl Group: This step involves the reaction of the intermediate compound with benzaldehyde in the presence of a reducing agent to form the hydroxy(phenyl)methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxy(phenyl)methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride for nucleophilic substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the morpholinone ring.

    Reduction: Reduced forms of the hydroxy(phenyl)methyl group.

    Substitution: Substituted morpholinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Benzylmorpholine: Lacks the hydroxy(phenyl)methyl group, making it less complex.

    2-Hydroxy-4-benzylmorpholine: Similar structure but with different functional groups.

    4-Benzyl-2-morpholinone: Lacks the hydroxy(phenyl)methyl group.

Uniqueness

(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one is unique due to the presence of both the benzyl and hydroxy(phenyl)methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

800407-88-9

Molekularformel

C18H19NO3

Molekulargewicht

297.3 g/mol

IUPAC-Name

(2S)-4-benzyl-2-[(S)-hydroxy(phenyl)methyl]morpholin-3-one

InChI

InChI=1S/C18H19NO3/c20-16(15-9-5-2-6-10-15)17-18(21)19(11-12-22-17)13-14-7-3-1-4-8-14/h1-10,16-17,20H,11-13H2/t16-,17-/m0/s1

InChI-Schlüssel

IIBSPZWJLYZHQR-IRXDYDNUSA-N

Isomerische SMILES

C1CO[C@H](C(=O)N1CC2=CC=CC=C2)[C@H](C3=CC=CC=C3)O

Kanonische SMILES

C1COC(C(=O)N1CC2=CC=CC=C2)C(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.